Trandolapril Diketopiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

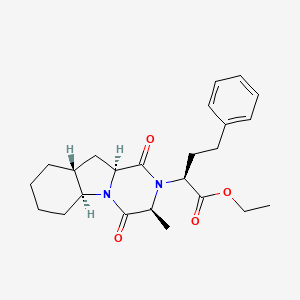

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCMKAPHCGRFV-WTNASJBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149881-40-3 |

Source

|

| Record name | RU-46178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149881403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid, lactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-46178 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4768A319U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Intramolecular Cyclization of Trandolapril to a Diketopiperazine Impurity

This guide provides a comprehensive technical overview of the intramolecular cyclization of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, into its corresponding diketopiperazine (DKP) derivative. This transformation represents a critical degradation pathway that impacts the stability and purity of Trandolapril in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug stability, impurity profiling, and formulation development.

Executive Summary

Trandolapril, a potent ACE inhibitor, is susceptible to degradation through intramolecular cyclization, leading to the formation of a diketopiperazine (DKP) impurity. This process involves the nucleophilic attack of the secondary amine on the ester carbonyl group within the Trandolapril molecule, resulting in the formation of a stable six-membered ring structure. The rate of this degradation is significantly influenced by environmental factors, most notably pH and temperature. Understanding the mechanism and kinetics of this reaction is paramount for the development of stable Trandolapril formulations and for the implementation of robust analytical methods for impurity control. This guide will delve into the mechanistic details of this transformation, outline the key factors influencing its rate, and provide detailed protocols for its study and quantification.

Introduction to Trandolapril and its Degradation

Trandolapril is a non-sulfhydryl prodrug that is hydrolyzed in vivo to its active diacid metabolite, trandolaprilat. Trandolaprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure. The chemical structure of Trandolapril, [(2S,3aR,7aS)-1-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]alanyl]hexahydro-2-indolinecarboxylic acid], contains both a secondary amine and an ester functional group in a proximity that facilitates intramolecular reactions.

One of the primary degradation pathways for Trandolapril is the formation of its diketopiperazine derivative. This impurity is pharmacologically inactive and its presence in the drug product must be controlled within acceptable limits as defined by regulatory bodies such as the International Council for Harmonisation (ICH). The formation of this DKP impurity is a direct consequence of the inherent chemical instability of the Trandolapril molecule under certain conditions.

The Mechanism of Intramolecular Cyclization

The conversion of Trandolapril to its diketopiperazine derivative is a classic example of an intramolecular nucleophilic acyl substitution reaction. The reaction proceeds through a well-defined mechanism, which can be influenced by both acid and base catalysis.

The Core Reaction Pathway

The fundamental steps of the intramolecular cyclization are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen atom of the alanyl moiety acts as a nucleophile. This amine attacks the electrophilic carbonyl carbon of the ethyl ester group.

-

Tetrahedral Intermediate Formation: This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, leading to the expulsion of the ethoxide leaving group (CH₃CH₂O⁻). This results in the formation of the stable, six-membered diketopiperazine ring.

The overall transformation results in the formation of Ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoate, the diketopiperazine derivative of Trandolapril[1].

Diagram of the Proposed Mechanism of Trandolapril Cyclization

Caption: Proposed mechanism for the intramolecular cyclization of Trandolapril.

Factors Influencing Diketopiperazine Formation

The rate of intramolecular cyclization of Trandolapril is highly dependent on several environmental and formulation factors. A thorough understanding of these factors is crucial for mitigating this degradation pathway.

Effect of pH

The pH of the environment is a critical factor governing the rate of diketopiperazine formation. The reaction can be catalyzed by both acidic and basic conditions, with the rate generally being at a minimum in the neutral pH range.

-

Acidic Conditions: Under acidic conditions, the ester carbonyl group can be protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the secondary amine. However, at very low pH, the secondary amine itself will be protonated, reducing its nucleophilicity and thereby slowing the reaction.

-

Basic Conditions: In alkaline media, the secondary amine is in its free base form, which is a more potent nucleophile. This leads to an increased rate of cyclization. Studies on other ACE inhibitors have shown that degradation is often more pronounced in alkaline conditions[2].

Forced degradation studies on Trandolapril have confirmed that the drug is labile in both acidic and basic conditions, leading to the formation of degradation products, including the diketopiperazine[3].

Effect of Temperature

As with most chemical reactions, the rate of diketopiperazine formation is accelerated at higher temperatures. The relationship between temperature and the reaction rate constant typically follows the Arrhenius equation. Thermal degradation studies are a key component of forced degradation testing to assess the stability of Trandolapril[4]. The activation energy for the thermal degradation of Trandolapril has been reported to be 97.4 kJ/mol for the initial degradation step, which can include cyclization[5].

Effect of Solvents

The polarity of the solvent can influence the rate of cyclization. While Trandolapril is typically formulated as a solid dosage form, understanding its stability in different solvent systems is important during manufacturing and for the development of potential liquid formulations.

| Factor | Influence on Diketopiperazine Formation | Rationale |

| pH | Rate is minimal at neutral pH; increases in acidic and basic conditions. | Acid catalysis activates the ester carbonyl; base catalysis increases the nucleophilicity of the amine. |

| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed. |

| Solvent Polarity | The rate of DKP formation may be influenced by solvent polarity. | The polarity of the solvent can affect the stability of the transition state. |

Experimental Protocols for Studying Trandolapril Cyclization

The investigation of Trandolapril's intramolecular cyclization requires robust analytical methodologies to separate and quantify the parent drug from its diketopiperazine degradant.

Stability-Indicating HPLC-UV Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the degradation of Trandolapril.

Objective: To separate and quantify Trandolapril and its diketopiperazine impurity.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine

-

Orthophosphoric acid

-

Trandolapril reference standard

-

This compound reference standard

Chromatographic Conditions (Representative):

| Parameter | Condition |

| Mobile Phase | Acetonitrile and water (containing 0.025% triethylamine, pH adjusted to 3.0 with orthophosphoric acid) in a 50:50 (v/v) ratio[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[3] |

| Detection Wavelength | 210 nm[2] |

| Injection Volume | 20 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of Trandolapril and its diketopiperazine reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation (Forced Degradation):

-

Acid Hydrolysis: Dissolve Trandolapril in 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve Trandolapril in 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before injection.

-

Thermal Degradation: Store solid Trandolapril at an elevated temperature (e.g., 80°C) for a specified duration. Dissolve the sample in the mobile phase before injection.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks corresponding to Trandolapril and its diketopiperazine impurity based on their retention times compared to the standards. Calculate the concentration of the impurity using the peak areas and the standard curve.

Diagram of the Experimental Workflow for Trandolapril Stability Testing

Sources

An In-Depth Technical Guide to the Degradation Pathway of Trandolapril Leading to Diketopiperazine Formation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical degradation of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on the intramolecular cyclization pathway that results in the formation of a diketopiperazine impurity. Understanding this degradation pathway is critical for ensuring the stability, safety, and efficacy of trandolapril formulations. This document delves into the underlying chemical mechanisms, contributing factors, and the analytical methodologies required for the identification and quantification of this critical degradant.

Introduction: The Significance of Trandolapril and Its Stability

Trandolapril is an ethyl ester prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1][2] Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the management of hypertension and heart failure.[1][3] The chemical structure of trandolapril, which incorporates a dipeptide-like moiety, makes it susceptible to specific degradation pathways that can impact its therapeutic efficacy and introduce potentially undesirable impurities.[1][4]

One of the most significant degradation pathways for trandolapril, and indeed for many ACE inhibitors with a similar dipeptide ester structure, is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP).[4] This process is a critical quality attribute to monitor during drug development, manufacturing, and storage, as the formation of DKPs represents a loss of the active pharmaceutical ingredient (API) and the introduction of an impurity that must be characterized and controlled within acceptable limits as mandated by regulatory bodies like the ICH.[5]

This guide will elucidate the chemical intricacies of this degradation, providing drug development professionals with the necessary knowledge to design stable formulations and robust analytical methods.

The Chemical Mechanism of Diketopiperazine Formation

The formation of the diketopiperazine derivative from trandolapril is an intramolecular aminolysis reaction.[6] The dipeptide-like structure of trandolapril, containing a secondary amine and an ethyl ester group in proximity, is the key structural feature that facilitates this cyclization.

The reaction is catalyzed by acid and is highly dependent on pH.[7] At low pH (typically pH 4 and below), the secondary amine group is protonated, but a small equilibrium concentration of the unprotonated, nucleophilic amine exists.[6][7] This unprotonated amine attacks the electrophilic carbonyl carbon of the ethyl ester group. This nucleophilic attack is the rate-determining step of the reaction. The subsequent collapse of the tetrahedral intermediate results in the expulsion of ethanol and the formation of the stable, six-membered diketopiperazine ring.

In contrast, at neutral to alkaline pH, the competing degradation pathway of intermolecular hydrolysis of the ester group to form the active metabolite, trandolaprilat, becomes dominant.[7] Under basic conditions, the hydroxide ion is a more potent nucleophile than the intramolecular secondary amine, leading to the cleavage of the ester bond.

Caption: Trandolapril Degradation Pathways.

Forced Degradation Studies: A Framework for Investigation

To proactively identify and characterize degradation products such as diketopiperazine, forced degradation (or stress testing) studies are indispensable. These studies, conducted in accordance with ICH guideline Q1A (R2), expose the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and to develop stability-indicating analytical methods.[1][8]

Summary of Stress Conditions

The following table summarizes the typical stress conditions applied to trandolapril to induce the formation of diketopiperazine and other degradants.

| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Primary Degradation Pathway Investigated |

| Acid Hydrolysis | 0.1M - 1N HCl | 30 minutes - 8 hours at 70-80°C | Diketopiperazine Formation , Hydrolysis |

| Base Hydrolysis | 0.1M - 1N NaOH | 30 minutes - 8 hours at 70-80°C | Ester Hydrolysis (Trandolaprilat) |

| Oxidative Stress | 3-30% H₂O₂ | 25 minutes - 2 days at RT or 50°C | Oxidation |

| Thermal Stress | Dry Heat | 60 days at 50°C | Thermally-induced degradation |

| Photolytic Stress | Sunlight Exposure | 2 days (60,000-70,000 lux) | Photodegradation |

References for Table Data:[1][8][9]

Experimental Protocol: Forced Degradation of Trandolapril

The following is a generalized, step-by-step protocol for conducting a forced degradation study on trandolapril bulk drug substance.

Objective: To generate trandolapril degradation products for identification and to develop a stability-indicating analytical method.

Materials:

-

Trandolapril reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

HPLC grade acetonitrile and water

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC or UPLC system with a PDA/UV detector and/or mass spectrometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve trandolapril in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 2500 µg/mL).[9]

-

Acid Hydrolysis:

-

Transfer an aliquot of the stock solution to a volumetric flask.

-

Add an equal volume of 1N HCl.

-

Heat the solution at 70°C for 45 minutes.[9]

-

Cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.

-

Dilute to the final volume with the solvent.

-

-

Base Hydrolysis:

-

Transfer an aliquot of the stock solution to a volumetric flask.

-

Add an equal volume of 1N NaOH.

-

Keep at room temperature for 30 minutes.[9]

-

Neutralize with an equivalent amount of 1N HCl.

-

Dilute to the final volume with the solvent.

-

-

Oxidative Degradation:

-

Transfer an aliquot of the stock solution to a volumetric flask.

-

Add 3 mL of 30% H₂O₂.

-

Heat at 50°C for 25 minutes.[9]

-

Cool and dilute to the final volume with the solvent.

-

-

Thermal Degradation:

-

Place a known quantity of solid trandolapril powder in a hot air oven at 50°C for 60 days.[8]

-

At the end of the study, dissolve the powder in the solvent to the target concentration.

-

-

Photolytic Degradation:

-

Expose solid trandolapril powder to direct sunlight for 2 days.[8]

-

Dissolve the powder in the solvent to the target concentration.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS method.

Caption: Forced Degradation Workflow.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is essential to separate and quantify trandolapril from its degradation products, including the diketopiperazine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice.[5][10]

Chromatographic System Parameters

The following table outlines a typical set of starting parameters for an HPLC/UPLC method for the analysis of trandolapril and its degradants. Method optimization will be required based on the specific instrumentation and impurity profile.

| Parameter | Typical Value | Rationale/Causality |

| Column | C18 (e.g., BEH C18, 1.7 µm) | Provides good retention and separation for moderately polar compounds like trandolapril and its degradants. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Potassium Dihydrogen Phosphate buffer (pH 3.0) in Water | Acidic pH improves peak shape and is crucial for the separation of acidic and basic compounds. It also helps to suppress the ionization of silanol groups on the stationary phase. |

| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analytes. |

| Elution Mode | Gradient or Isocratic (e.g., 20:80 Water:Acetonitrile) | A gradient elution is often necessary to resolve all degradation products from the parent peak in a reasonable time. An isocratic method may be suitable for routine QC if all peaks are well-resolved. |

| Flow Rate | 0.2 - 1.0 mL/min | Adjusted based on column dimensions and particle size to achieve optimal efficiency. |

| Detection Wavelength | 210 - 215 nm | This region of the UV spectrum provides good sensitivity for trandolapril and its related substances. |

| Column Temperature | 35°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |

References for Table Data:[1][8][9]

Mass Spectrometric Identification

For unequivocal identification of the diketopiperazine and other degradation products, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is the definitive technique.[5][10] Electrospray ionization (ESI) is a suitable ionization source. By monitoring the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns, the structures of the impurities can be elucidated.

-

Trandolapril: [M-H]⁻ ion at m/z 429[10]

-

Trandolaprilat: [M-H]⁻ ion at m/z 401[10]

-

This compound: The expected molecular formula is C₂₂H₂₈N₂O₄, with a molecular weight of 384.47 g/mol . The exact m/z will depend on the ionization mode, but monitoring for this mass is a key aspect of the analysis.

Conclusion and Recommendations

The formation of diketopiperazine is a critical degradation pathway for trandolapril, driven by its dipeptide ester structure and catalyzed by acidic conditions. A thorough understanding of this mechanism, coupled with rigorous forced degradation studies and the development of specific, stability-indicating analytical methods, is paramount for any team involved in the development, manufacturing, or quality control of trandolapril-containing products.

Key Recommendations for Drug Development Professionals:

-

Formulation Strategy: Maintain the pH of liquid formulations above 5 to minimize diketopiperazine formation. For solid dosage forms, control of moisture content is critical, as residual water can facilitate degradation.

-

Analytical Method Validation: The primary analytical method must be validated to demonstrate specificity for trandolapril in the presence of its diketopiperazine and other potential degradation products.

-

Impurity Characterization: Any degradation product observed above the ICH identification threshold must be structurally characterized. The diketopiperazine should be synthesized as a reference standard for accurate quantification.

-

Stability Programs: Long-term and accelerated stability studies should include monitoring for the diketopiperazine impurity to establish a shelf-life and appropriate storage conditions for the drug product.

By adhering to these principles, researchers and drug development professionals can ensure the quality, stability, and safety of trandolapril formulations.

References

-

Dendeni, M., Cimetiere, N., & de Person, M. (2012). Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 70, 191-199. Available at: [Link]

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Available at: [Link]

-

Oliyai, R., & Borchardt, R. T. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical Research, 10(9), 1344-1351. Available at: [Link]

-

Dendeni, M., et al. (2012). Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway. PubMed. Available at: [Link]

-

Piórkowska, E., & Rudzki, P. J. (2006). Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Rapid Communications in Mass Spectrometry, 20(20), 3049-3054. Available at: [Link]

-

Lin, S. Y. (2002). Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. European Journal of Pharmaceutics and Biopharmaceutics, 54(1), 71-76. Available at: [Link]

-

Sahu, K., Karthikeyan, C., Moorthy, N. S. H. N., & Trivedi, P. (2011). A Validated UPLC Method Used for the Determination of Trandolapril and its Degradation Products as per ICH Guidelines. Current Pharmaceutical Analysis, 7(3), 182-188. Available at: [Link]

-

Pharmaffiliates. Trandolapril-d5 Diketopiperazine. Pharmaffiliates. Available at: [Link]

-

SMPDB. Trandolapril Metabolism Pathway. SMPDB. Available at: [Link]

-

ResearchGate. MS spectra showing am/z for Trandolapril, bm/z for basic degradation product of Trandolapril, and cm/z for acidic degradation product of Trandolapril. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2023). Forced Degradation Studies on Trandolapril and Development of a Stability-indicating related Substances High Performance Liquid Chromatography Method in Presence of its Degradation Compounds. IJPSDR. Available at: [Link]

-

ResearchGate. Chemical structures of diketopiperazines. ResearchGate. Available at: [Link]

-

PubChem. Trandolapril. PubChem. Available at: [Link]

-

ResearchGate. Reaction mechanism for DKP synthesis via intramolecular cyclization... ResearchGate. Available at: [Link]

-

Proteopedia. Trandolapril. Proteopedia. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. proteopedia.org [proteopedia.org]

- 3. SMPDB [smpdb.ca]

- 4. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Trandolapril Diketopiperazine

This guide provides a comprehensive technical overview of the core physicochemical properties and solubility characteristics of Trandolapril Diketopiperazine. It is intended for researchers, scientists, and professionals in drug development who are engaged with the analysis, formulation, and stability assessment of trandolapril and its related compounds. This document synthesizes established data with field-proven insights to deliver a practical and authoritative resource.

Introduction: The Significance of this compound

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, it is metabolized in the liver to its active diacid form, trandolaprilat.[1] During the manufacturing process, storage, or under certain physiological conditions (particularly acidic environments), trandolapril can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative.[2][3] This cyclization is a common degradation pathway for dipeptide-containing ACE inhibitors.[3]

The formation of this compound, also known as Trandolapril EP Impurity D, is of critical interest in pharmaceutical development for several reasons:

-

Impact on Potency: The formation of the DKP derivative results in a loss of the parent drug, potentially reducing the therapeutic efficacy of the final product. The diketopiperazine metabolite itself is reported to have no ACE inhibitory activity.[2][4]

-

Regulatory Scrutiny: Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs). Understanding the properties of these impurities is essential for setting appropriate specifications and ensuring patient safety.

-

Formulation and Stability Challenges: The presence and formation of this impurity can influence the stability of the drug product and may present challenges in developing a stable formulation with a desirable shelf-life.

This guide will delve into the specific physicochemical characteristics of this compound and provide a framework for assessing its solubility, a critical parameter influencing its behavior in both analytical and biological systems.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for developing robust analytical methods and predicting its behavior during formulation and in vivo. While extensive experimental data for this specific impurity is not widely published, we can consolidate known information and draw comparisons with analogous structures.

Chemical Structure and Molecular Formula

This compound is formed through an intramolecular condensation reaction of trandolapril. The chemical structure and key identifiers are presented below.

-

Chemical Name: Ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoate[5]

-

Synonyms: Trandolapril EP Impurity D, Trandolapril USP Related Compound D, Trandolapril DKP[6][7]

-

CAS Number: 149881-40-3[5]

-

Molecular Formula: C₂₄H₃₂N₂O₄[5]

-

Molecular Weight: 412.52 g/mol [5]

The formation of the diketopiperazine ring involves the cyclization of the dipeptide-like structure within trandolapril, leading to a more rigid and compact molecule.

Caption: Degradation pathway of Trandolapril to its Diketopiperazine derivative.

Core Physicochemical Parameters

Direct experimental values for properties such as melting point, pKa, and logP for this compound are scarce in the public domain. However, we can provide some known data and estimations based on its structure and data from analogous compounds.

| Property | Trandolapril (Parent Drug) | This compound | Analogous Diketopiperazines |

| Melting Point (°C) | 119 - 125[1][2] | Data not available | - |

| pKa | ~5.6[2] | Predicted: One weakly basic nitrogen. No acidic protons. | Diketopiperazines are generally neutral or weakly basic. |

| logP (Octanol/Water) | 3.5[1] | Predicted: ~3.0 - 4.0 | Enalapril DKP: 2.6 (XLogP3)[8] |

| Aqueous Solubility | Practically insoluble[2] | Predicted to be poorly soluble | - |

| Organic Solubility | Soluble in chloroform, dichloromethane, methanol[1] | Soluble in Methanol, DMSO[9] | - |

Expert Insights on Physicochemical Properties:

-

Melting Point: The cyclization to a more rigid diketopiperazine structure often leads to a higher melting point compared to the linear precursor due to more efficient crystal packing. Thus, it is anticipated that the melting point of Trandolapril DKP would be higher than that of trandolapril.

-

pKa: Unlike the parent drug, which has a carboxylic acid group, Trandolapril DKP lacks readily ionizable acidic protons. The nitrogen atoms are part of amide linkages and are not significantly basic. This suggests that the molecule will be largely neutral over a wide physiological pH range. The absence of ionizable groups is a key differentiator from trandolapril and its active metabolite, trandolaprilat, and will profoundly impact its solubility-pH profile.

-

LogP: The loss of the carboxylic acid and an amine proton during cyclization reduces the molecule's polarity. However, the formation of the two amide carbonyl groups in the DKP ring can also influence its hydrogen bonding capacity. Computational predictions for cyclic peptides often show variability.[10] Based on the structure and analogous compounds like Enalapril Diketopiperazine (XLogP3 of 2.6), a moderately lipophilic character is expected for this compound.[8]

Solubility Profile of this compound

Solubility is a critical attribute that influences an impurity's analytical detection, its potential for precipitation in formulations, and its pharmacokinetic behavior. Given its predicted neutral character and moderate lipophilicity, this compound is expected to exhibit low aqueous solubility with minimal pH dependence.

Factors Influencing Solubility

-

pH: Due to the absence of strongly ionizable functional groups, the aqueous solubility of this compound is not expected to change significantly across the physiological pH range (pH 1.2 to 6.8). This is in stark contrast to trandolapril, which has a carboxylic acid moiety.

-

Solvent Systems: this compound is reported to be soluble in polar organic solvents such as methanol and DMSO.[9] This information is crucial for the preparation of stock solutions for analytical reference standards.

-

Temperature: As with most solid solutes, solubility is generally expected to increase with temperature. However, the extent of this increase would need to be determined experimentally.

-

Crystal Form: The solid-state properties, including crystallinity and polymorphism, can significantly impact the measured solubility. Different crystalline forms can exhibit different solubility profiles.

Experimental Determination of Solubility

To rigorously characterize this compound, experimental determination of its solubility is essential. The saturation shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in various aqueous media.

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Materials:

-

This compound reference standard

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 4.5

-

0.1 N HCl, pH 1.2

-

Organic co-solvents (e.g., acetonitrile, methanol) if required

-

Validated HPLC method for the quantification of this compound

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation of Media: Prepare the desired aqueous buffers (pH 1.2, 4.5, and 6.8 are recommended for biopharmaceutical classification).

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid should be visually confirmed.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a chemically compatible syringe filter to remove any remaining undissolved particles.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (to prevent precipitation) and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the specific medium at the tested temperature. The experiment should be performed in triplicate for each condition.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion and Future Perspectives

This compound is a critical impurity of trandolapril, and a comprehensive understanding of its physicochemical properties is essential for robust drug development and regulatory compliance. This guide has consolidated the available information and provided a framework for its characterization.

Key takeaways include:

-

This compound is a neutral, moderately lipophilic molecule.

-

Its aqueous solubility is expected to be low and largely independent of pH.

-

Standardized protocols, such as the shake-flask method, are crucial for obtaining reliable solubility data.

Further experimental investigation is warranted to definitively determine the melting point, pKa, and a full solubility profile in various biorelevant media. This data will be invaluable for establishing appropriate control strategies for this impurity and for developing stable and effective trandolapril formulations.

References

-

PubChem. Lisinopril S,S,S-Diketopiperazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Trandolapril. National Center for Biotechnology Information. Available from: [Link]

-

MAVIK (trandolapril) Product Monograph. (2012). Available from: [Link]

-

CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation. Oxford Academic. Available from: [Link]

-

Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations. PubMed. Available from: [Link]

-

On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values. Aston Research Explorer. Available from: [Link]

-

PubChem. Enalapril diketopiperazine. National Center for Biotechnology Information. Available from: [Link]

-

Comparing empirical predictions of peptide log P values. Bioinformation. Available from: [Link]

-

Unravelling cyclic peptide membrane permeability prediction: a study on data augmentation, architecture choices, and representation schemes. RSC Publishing. Available from: [Link]

-

Trandolapril EP Impurity D. SynZeal. Available from: [Link]

-

Trandolapril. ChemBK. Available from: [Link]

-

Trandolapril EP Impurity D. GLP Pharma Standards. Available from: [Link]

-

Trandolapril EP Impurity D and Trandolapril USP RC D and this compound. Allmpus. Available from: [Link]

-

PubChem. Lisinopril. National Center for Biotechnology Information. Available from: [Link]

-

Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. Available from: [Link]

-

Molecular structure of enalapril maleate and the degradation products... ResearchGate. Available from: [Link]

-

PubChem. Enalapril Diketopiperazine Acid. National Center for Biotechnology Information. Available from: [Link]

-

PRODUCT MONOGRAPH Prpms-TRANDOLAPRIL. (2018). Available from: [Link]

-

Enhancement of Solubility and Dissolution Rate of Trandolapril Sustained Release Matrix Tablets by Liquisolid Compact Approach. (2016). Available from: [Link]

-

Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. Semantic Scholar. Available from: [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. PMC. Available from: [Link]

-

Chemical structures of: (A) enalapril, (B) enalaprilat, and (C)... ResearchGate. Available from: [Link]

-

Chemical Name : Trandolapril-d5 Diketopiperazine. Pharmaffiliates. Available from: [Link]

-

Kinetics of diketopiperazine formation using model peptides. PubMed. Available from: [Link]

-

lisinopril.pdf. iajps. Available from: [Link]

-

Trandolapril-d5 Diketopiperazine. CRO SPLENDID LAB. Available from: [Link]

-

This compound (C24H32N2O4). PubChemLite. Available from: [Link]

-

Diketopiperazines. Baran Lab. Available from: [Link]

-

Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. (2018). Available from: [Link]

-

Diketopiperazine. Wikipedia. Available from: [Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Available from: [Link]

-

(PDF) Enhancement of Solubility and Dissolution Rate of Trandolapril Sustained Release Matrix Tablets by Liquisolid Compact Approach. ResearchGate. Available from: [Link]

-

PubChem. Trandolaprilat. National Center for Biotechnology Information. Available from: [Link]

-

Chemical structures of the ACE inhibitors. ResearchGate. Available from: [Link]

-

Determination of a novel ACE inhibitor in the presence of alkaline and oxidative degradation products using smart spectrophotometric and chemometric methods. Semantic Scholar. Available from: [Link]

-

Angiotensin-I-Converting Enzyme (ACE) Inhibitors from Marine Resources: Prospects in the Pharmaceutical Industry. MDPI. Available from: [Link]

Sources

- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Trandolapril impurity D EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 6. Trandolapril EP Impurity D | 149881-40-3 | SynZeal [synzeal.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. Enalapril diketopiperazine | C20H26N2O4 | CID 14962498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. allmpus.com [allmpus.com]

- 10. research.aston.ac.uk [research.aston.ac.uk]

An In-depth Technical Guide to the Spectroscopic Analysis of Trandolapril Diketopiperazine

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1] As a prodrug, it is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1][2] The chemical stability of trandolapril is a critical aspect of its pharmaceutical development and manufacturing, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product. One of the principal degradation products is trandolapril diketopiperazine, formed through an intramolecular cyclization reaction.[1][3][4]

The presence and quantity of this and other impurities are strictly regulated by pharmacopeial standards and regulatory bodies like the International Conference on Harmonisation (ICH).[5] Therefore, robust and reliable analytical methods are essential for the identification, characterization, and quantification of this compound. This technical guide provides a comprehensive overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the definitive analysis of this critical impurity.

The Genesis of this compound: A Degradation Pathway

Trandolapril is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[6][7][8] The formation of this compound, also known as Trandolapril Impurity D in the European Pharmacopoeia, is a result of an intramolecular condensation reaction.[3][9] This process involves the nucleophilic attack of the secondary amine on the ester carbonyl group, leading to the formation of a stable six-membered diketopiperazine ring and the elimination of ethanol.

Sources

- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trandolapril impurity D EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C24H32N2O4) [pubchemlite.lcsb.uni.lu]

- 5. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. researchgate.net [researchgate.net]

- 9. ::this compound | CAS NO: 149881-40-3 | SVAK:: [svaklifesciences.com]

Unlocking the Untapped Potential: A Technical Guide to the Potential Biological Activity of Trandolapril Diketopiperazine

An In-Depth Technical Guide

Abstract

Trandolapril is a well-established angiotensin-converting enzyme (ACE) inhibitor, valued for its role in managing hypertension and cardiovascular disease. Its therapeutic action is mediated by its active metabolite, trandolaprilat. However, the metabolic pathway of trandolapril also yields other molecules, including a diketopiperazine (DKP) derivative formed via intramolecular cyclization.[1][2] This metabolite is widely reported to be inactive as an ACE inhibitor, and is often disregarded in pharmacological discussions.[2] This guide challenges that assumption, not by questioning its lack of ACE inhibitory action, but by proposing a new investigative framework. We posit that the inherent bioactivity of the diketopiperazine scaffold—a privileged structure in natural product chemistry and drug discovery—warrants a dedicated exploration of this metabolite's potential for non-ACE-inhibitor-related biological activities.[3][4] This document provides the scientific rationale, theoretical framework, and detailed experimental protocols for researchers, scientists, and drug development professionals to investigate the untapped therapeutic potential of Trandolapril Diketopiperazine.

Introduction: Beyond the Primary Metabolite

Trandolapril serves as a prodrug, undergoing hepatic hydrolysis to its potent diacid metabolite, trandolaprilat.[5][6] Trandolaprilat executes the drug's therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), which leads to vasodilation and a reduction in blood pressure.[7][8]

During its metabolism, trandolapril also undergoes an intramolecular cyclization to form a stable diketopiperazine derivative.[2] This metabolic shunt is common for dipeptide-like molecules. Crucially, this structural transformation removes the necessary functional groups for binding to the ACE active site, rendering the diketopiperazine metabolite devoid of ACE inhibitory activity.[2]

However, to dismiss this molecule as merely an "inactive metabolite" is to overlook the vast and diverse bioactivities associated with the diketopiperazine ring system itself.[3] DKPs are a class of cyclic peptides found in a wide array of natural products and are known to exhibit potent antitumor, antimicrobial, antiviral, and neuroprotective properties.[3][9][10] This guide is built on the hypothesis that the trandolapril-derived DKP, while inert in the context of RAAS, may possess other significant, unexplored biological functions conferred by its core DKP structure.

1.1. The Scientific Rationale

The investigation is grounded on two principles:

-

Metabolite Pharmacology: Drug metabolites can have their own distinct pharmacological profiles, sometimes contributing to the parent drug's overall effect or, conversely, causing off-target effects.

-

Privileged Structures: The 2,5-diketopiperazine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[4]

This guide provides a roadmap to systematically de-orphanize the biological activity of this compound.

1.2. Metabolic Pathway of Trandolapril

The metabolic fate of trandolapril is twofold. The primary, therapeutically relevant pathway is the de-esterification to trandolaprilat. A secondary pathway involves the cyclization to its diketopiperazine form.

Caption: Metabolic fate of Trandolapril.

Physicochemical Profile and Synthesis

A prerequisite for any biological investigation is the availability of a pure, well-characterized sample of the molecule. Isolating sufficient quantities of the DKP metabolite from in vivo sources is impractical. Therefore, chemical synthesis is the required starting point.

2.1. Predicted Physicochemical Properties

A summary of the predicted properties of this compound is essential for planning analytical and formulation strategies.

| Property | Predicted Value | Significance |

| Molecular Formula | C₂₄H₃₂N₂O₄ | Foundational for mass spectrometry. |

| Molecular Weight | 428.52 g/mol | Crucial for molar concentration calculations. |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Suggests moderate cell permeability. |

| Predicted LogP | 3.5 - 4.5 | Indicates good lipid solubility. |

| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and receptor binding. |

2.2. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the condensation of its two constituent amino acid precursors. The general strategy involves coupling N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with the octahydro-1H-indole-2-carboxylic acid moiety under conditions that favor cyclization. Several synthetic routes for the parent drug trandolapril have been published, which provide a basis for obtaining the necessary precursors.[11][12][13]

Caption: General synthetic workflow for Trandolapril DKP.

Hypothesis-Driven Screening for Novel Bioactivities

This section outlines a tiered screening approach to efficiently probe for potential biological activities. The workflow begins with broad-spectrum in vitro assays and progresses to more specific, hypothesis-driven evaluations.

3.1. Tier 1: Foundational Activity Screening

The first step is to confirm the absence of ACE inhibitory activity and to assess general cytotoxicity.

-

Causality: It is imperative to experimentally confirm the literature assertion that Trandolapril DKP does not inhibit ACE.[2] This serves as a crucial negative control and validates the integrity of the scientific investigation. The spectrophotometric method using the substrate hippuryl-histidyl-leucine (HHL) is a robust and widely accepted standard.[14][15]

-

Methodology:

-

Reagent Preparation:

-

Prepare ACE solution (e.g., from rabbit lung) in a suitable buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3).

-

Prepare HHL substrate solution (5 mM) in the same buffer.

-

Prepare test compound (Trandolapril DKP) stock solutions in DMSO and dilute to final concentrations (e.g., 0.1 µM to 100 µM) in buffer.

-

Prepare positive control (Trandolaprilat or Captopril) and negative control (vehicle) solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound, positive control, or negative control.

-

Add 20 µL of ACE solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 200 µL of HHL substrate solution.

-

Incubate for 30-60 minutes at 37°C.

-

-

Reaction Termination and Quantification:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) product with 1.5 mL of ethyl acetate.

-

Centrifuge to separate the phases.

-

Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

-

Re-dissolve the HA residue in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

-

Data Analysis: Calculate the percentage of ACE inhibition relative to the negative control. The expected result is <5% inhibition for Trandolapril DKP across all concentrations.

-

-

Causality: Before assessing specific activities like cardioprotection or neuroprotection, it's essential to determine the compound's intrinsic cytotoxicity. A highly toxic compound would produce false positives in assays that measure cell death or viability. The MTT or MTS assay is chosen as it measures mitochondrial reductase activity, a reliable indicator of cell metabolic health and viability.[16][17]

-

Methodology:

-

Cell Culture: Plate cells from relevant lines (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Trandolapril DKP (e.g., 0.1 µM to 200 µM) for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin).

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Quantification: For MTT, add solubilization solution (e.g., DMSO) and read absorbance at ~570 nm. For MTS, read absorbance directly at ~490 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell viability).

-

3.2. Tier 2: Hypothesis-Driven Bioactivity Assays

Based on the known activities of other DKP compounds, we propose investigating cardioprotective and anticancer activities.[4][9]

-

Causality: The parent drug, trandolapril, is used in post-myocardial infarction patients.[1] It is logical to investigate whether its DKP metabolite possesses direct, ACE-independent cardioprotective properties. A cell-based model of simulated ischemia-reperfusion (IR) injury is a highly relevant in vitro system to test this hypothesis.[18]

-

Methodology:

-

Cell Culture: Plate H9c2 cardiomyoblasts or primary neonatal rat ventricular myocytes in 24-well plates.

-

Pre-treatment: Pre-treat cells with non-toxic concentrations of Trandolapril DKP for 1-2 hours.

-

Simulated Ischemia: Replace normal culture medium with an ischemia buffer (low pH, no glucose, hypoxic conditions) and place cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 2-4 hours.

-

Simulated Reperfusion: Replace the ischemia buffer with normal, oxygenated culture medium and return to a standard incubator for 12-24 hours.

-

Assessment of Cell Viability: Measure cell death using an LDH release assay (measuring membrane damage) or cell viability using the MTT/MTS assay as described previously.

-

Data Analysis: Compare the viability of DKP-treated cells to vehicle-treated cells under IR conditions. A significant increase in viability suggests a cardioprotective effect.

-

-

Causality: Numerous DKP natural products exhibit potent antiproliferative and antimetastatic activities.[9][19] This makes cancer cell lines a primary target for screening Trandolapril DKP. A standard proliferation assay combined with a wound-healing assay for migration provides a robust initial assessment.

-

Methodology:

-

Cell Lines: Use a panel of cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung, HCT116 for colon).

-

Proliferation Assay:

-

Perform a 72-hour proliferation assay using the MTT/MTS method as described in Protocol 3.1.2 to determine the IC₅₀ for growth inhibition.

-

-

Wound-Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer in 6-well plates.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace the medium with one containing a non-lethal concentration of Trandolapril DKP (e.g., IC₅₀/4).

-

Image the scratch at 0 hours and 24 hours.

-

-

Data Analysis: Quantify the closure of the scratch area over time. A significant reduction in closure rate in DKP-treated wells compared to controls indicates inhibition of cell migration.

-

Proposed In Vivo Evaluation

Positive results from in vitro screens must be validated in relevant animal models. The choice of model is dictated by the specific activity observed.

4.1. Animal Models for Cardioprotection

Should the DKP show promise in the simulated IR assay, a rodent model of myocardial infarction would be the logical next step.

-

Model: The Left Anterior Descending (LAD) coronary artery ligation model in rats or mice is the gold standard for mimicking human myocardial infarction.[20]

-

Procedure:

-

Animals are anesthetized, and the LAD is surgically ligated for a set period (e.g., 30 minutes) to induce ischemia.

-

The ligature is released to allow reperfusion.

-

Trandolapril DKP (or vehicle) can be administered prior to ischemia, during ischemia, or at the onset of reperfusion to test its therapeutic window.

-

After 24 hours, hearts are harvested.

-

-

Endpoints:

-

Infarct Size Measurement: Staining with Triphenyltetrazolium Chloride (TTC) allows for visualization and quantification of the necrotic (infarcted) versus viable tissue.

-

Cardiac Function: Echocardiography can be performed before and after the procedure to assess parameters like ejection fraction and fractional shortening.

-

Biomarkers: Plasma levels of cardiac troponins can be measured as an indicator of cardiac damage.

-

4.2. Animal Models for Anticancer Activity

If the DKP demonstrates significant antiproliferative and anti-migration effects in vitro, a xenograft model is warranted.

-

Model: Subcutaneous xenograft model in immunodeficient mice (e.g., NOD/SCID or nude mice).[21]

-

Procedure:

-

The cancer cell line that showed the most sensitivity in vitro is injected subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size (e.g., 100 mm³), animals are randomized into treatment (Trandolapril DKP) and control (vehicle) groups.

-

The compound is administered systemically (e.g., via intraperitoneal injection or oral gavage) on a defined schedule.

-

-

Endpoints:

-

Tumor Growth: Tumor volume is measured regularly with calipers.

-

Body Weight: Monitored as an indicator of systemic toxicity.

-

Histology: At the end of the study, tumors can be excised for histological and immunohistochemical analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

-

Conclusion and Future Directions

The classification of this compound as an "inactive metabolite" is accurate only within the narrow context of ACE inhibition. This guide has presented a compelling, evidence-based rationale for re-evaluating this molecule as a potential therapeutic agent in its own right. By leveraging the known biological activities of the diketopiperazine scaffold, we have outlined a clear, logical, and technically detailed path forward.

The proposed experimental workflows—from chemical synthesis and foundational screening to targeted in vitro and in vivo disease models—provide a comprehensive framework for researchers to systematically explore the pharmacology of this overlooked metabolite. The discovery of novel cardioprotective or anticancer properties in a metabolite of a widely used cardiovascular drug would be a significant scientific finding, potentially opening new avenues for drug repurposing and development.

References

-

PubChem. (n.d.). Trandolapril. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Drugs.com. (2025). Trandolapril: Package Insert / Prescribing Information / MOA. Retrieved from [Link][5]

-

Product Monograph. (2012). Trandolapril. Retrieved from a general product monograph source.[2]

-

Small Molecule Pathway Database. (2025). Trandolapril Metabolism Pathway. SMPDB. Retrieved from [Link]

-

Patschan, D., & Patschan, S. (1994). Pharmacokinetics and pharmacodynamics of trandolapril after repeated administration of 2 mg to patients with chronic renal failure and healthy control subjects. Journal of Cardiovascular Pharmacology, 23 Suppl 4, S50-9. Retrieved from [Link][22]

-

Fitri, L. E., & Sari, Y. P. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 12(23), 47-52. Retrieved from [Link][14]

-

Zaman, M., & Oparil, S. (1995). Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Drugs, 50(4), 654-677. Retrieved from [Link][6]

-

Giacca, M. (2012). Novel stem cell-based drug discovery platforms for cardiovascular disease. Pharmacology & Therapeutics, 135(2), 173-187. Retrieved from [Link][23]

-

Creative Bioarray. (n.d.). Animal Models of Hypertension. Retrieved from [Link][21]

-

U.S. Food & Drug Administration. (n.d.). Mavik (trandolapril) label. Retrieved from [Link][8]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link][15]

-

ResearchGate. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Retrieved from [Link][24]

-

Tan, C. Y., & Ramli, N. A. (2014). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Journal of Biomedicine and Biotechnology, 2014, 271937. Retrieved from [Link][25]

-

Lerman, L. O., & Kurtz, T. W. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 73(6), e87-e120. Retrieved from [Link][26]

-

Cho, M. J., & Lee, D. C. (1994). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Journal of Pharmaceutical Sciences, 83(6), 809-815. Retrieved from [Link][27]

-

Pfeffer, M. A., & Pfeffer, J. M. (1997). Rat models of hypertension, cardiac hypertrophy and failure. Cardiovascular Research, 34(2), 245-254. Retrieved from [Link][20]

-

News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link][16]

-

Indian Journal of Pharmaceutical Sciences. (2009). RP-HPLC Analysis of Trandolapril in Pharmaceutical Dosage Forms. Retrieved from a relevant journal archive.[28]

-

El-Behery, M. G., & El-Kafrawy, D. S. (2018). Comparative pharmacokinetics of trandolapril, its active metabolite, and verapamil in human plasma of Egyptian population using HPLC-MS/MS. Drug Testing and Analysis, 10(9), 1433-1441. Retrieved from [Link][29]

-

Cohen, M. V., & Downey, J. M. (2012). A cell-based phenotypic assay to identify cardioprotective agents. Journal of Molecular and Cellular Cardiology, 52(4), 849-857. Retrieved from [Link][18]

-

Palano, S., et al. (2021). In Vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Cardiovascular Medicine, 8, 706497. Retrieved from [Link][30]

-

BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link][17]

-

Thoracic Key. (2016). Animal Models of Cardiovascular Disease. Retrieved from [Link][31]

-

Zheng, F., et al. (2008). Study on Synthesis of Trandolapril. Chinese Pharmaceutical Journal, 43(8), 632-635. Retrieved from a relevant journal database.[11]

-

ResearchGate. (n.d.). Structures of Trandolapril (a) and its active metabolite, Trandolaprilat (b). Retrieved from [Link][32]

-

Lal Prasanth, V. V., et al. (2015). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry, 5(2), 368-372. Retrieved from [Link][33]

-

protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. Retrieved from [Link][34]

-

Thevis, M., & Schänzer, W. (2005). Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists. Journal of Analytical Toxicology, 29(4), 250-261. Retrieved from [Link][35]

-

Wikipedia. (n.d.). Diketopiperazine. Retrieved from [Link][3]

-

Google Patents. (2007). WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril. Retrieved from [12]

-

Google Patents. (2009). CN101423490A - Synthetic method of Trandolapril key intermediate. Retrieved from [36]

-

Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(15), 4983. Retrieved from [Link][9]

-

Google Patents. (2006). WO2006014916A2 - Preparation of trandolapril. Retrieved from [13]

-

Wang, Y., et al. (2018). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. Scientific Reports, 8(1), 17355. Retrieved from [Link][19]

-

Le, T. H., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(9), 503. Retrieved from [Link][4]

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link][37]

-

Faden, A. I., et al. (2003). Synthesis and biological activity of novel neuroprotective diketopiperazines. Journal of Neurotrauma, 20(10), 1073-1082. Retrieved from [Link][10]

-

MDPI. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Retrieved from [Link][38]

Sources

- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trandolapril - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on Synthesis of Trandolapril [journal11.magtechjournal.com]

- 12. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]

- 13. WO2006014916A2 - Preparation of trandolapril - Google Patents [patents.google.com]

- 14. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 16. news-medical.net [news-medical.net]

- 17. bioivt.com [bioivt.com]

- 18. A cell-based phenotypic assay to identify cardioprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Pharmacokinetics and pharmacodynamics of trandolapril after repeated administration of 2 mg to patients with chronic renal failure and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel stem cell-based drug discovery platforms for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. asianpubs.org [asianpubs.org]

- 29. Comparative pharmacokinetics of trandolapril, its active metabolite, and verapamil in human plasma of Egyptian population using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]

- 31. Animal Models of Cardiovascular Disease | Thoracic Key [thoracickey.com]

- 32. researchgate.net [researchgate.net]

- 33. ijrpc.com [ijrpc.com]

- 34. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 35. Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. CN101423490A - Synthetic method of Trandolapril key intermediate (2S,3aR,7as)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 37. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 38. mdpi.com [mdpi.com]

A Technical Guide to the Isolation and Purification of Trandolapril Diketopiperazine from Forced Degradation Samples

Preamble: The Imperative of Impurity Identification

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a quality attribute but a cornerstone of safety and efficacy. Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor, is no exception. Its molecular structure, which includes a dipeptide-like moiety, predisposes it to specific degradation pathways under stress conditions. One of the most critical degradation products is its corresponding diketopiperazine (DKP), an intramolecular cyclization product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of such degradation products.[1][2][3]

This guide provides a comprehensive, field-proven methodology for the deliberate generation, isolation, and purification of Trandolapril diketopiperazine (T-DKP) from forced degradation samples. The objective is to obtain a high-purity reference standard of T-DKP, which is essential for the validation of stability-indicating analytical methods, toxicological assessments, and a deeper understanding of the drug's degradation profile. We will move beyond a simple recitation of steps to explore the underlying rationale, ensuring each phase of the protocol is a self-validating system.

Part 1: Strategic Generation of this compound via Forced Degradation

The Rationale of Controlled Degradation

Forced degradation, or stress testing, is a systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing.[4] The goal is not to destroy the molecule but to induce a controlled level of degradation, typically between 5-20%, to generate sufficient quantities of degradation products for identification and characterization.[5] This targeted degradation is crucial for developing and validating stability-indicating analytical methods that can accurately separate and quantify impurities in the presence of the API.[2][3]

Mechanism of Diketopiperazine Formation

Diketopiperazines are 2,5-piperazinedione ring structures formed from the condensation of two α-amino acids.[6] In the case of Trandolapril, the formation of T-DKP is an intramolecular cyclization reaction. This process is often catalyzed by acidic or thermal stress.[7][8] The N-terminal amine of the dipeptide-like structure performs a nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of the stable six-membered DKP ring and subsequent cleavage from the rest of the molecule. Understanding this pH-dependent mechanism is key to designing an effective forced degradation experiment.[9][10]

Experimental Protocol: Acid-Catalyzed Degradation

This protocol details the acid hydrolysis approach, a reliable method for inducing DKP formation in ACE inhibitors.

-

Preparation of Trandolapril Stock Solution:

-

Accurately weigh 100 mg of Trandolapril reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock concentration of 1 mg/mL. The use of an organic co-solvent ensures the solubility of both the API and its potential degradants.

-

-

Initiation of Acid Stress:

-

Transfer 20 mL of the Trandolapril stock solution into a 50 mL round-bottom flask.

-

Add 20 mL of 1.0 N Hydrochloric Acid (HCl). This establishes the acidic condition necessary to catalyze the intramolecular cyclization.

-

Fit the flask with a condenser to prevent solvent loss.

-

-

Controlled Thermal Stress:

-

Place the flask in a thermostatically controlled water bath set to 70°C. Studies have shown that Trandolapril is labile under acidic conditions, and elevated temperatures accelerate the degradation kinetics.[7][11]

-

Allow the reaction to proceed for 45 minutes. This duration is optimized to achieve the target degradation of 5-20% without generating excessive secondary degradants.

-

-

Reaction Quenching and Neutralization:

-

After the specified time, remove the flask from the water bath and allow it to cool to room temperature.

-

Carefully neutralize the solution by adding 20 mL of 1.0 N Sodium Hydroxide (NaOH). Monitor the pH to ensure it is near neutral (pH ~7.0). This step is critical to halt the degradation process and prevent further acid- or base-catalyzed reactions.

-

-

Sample Preparation for Analysis:

-

Transfer the neutralized solution to a 100 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.

-

Filter a portion of the solution through a 0.45 µm nylon syringe filter prior to analytical HPLC injection to confirm the extent of degradation.

-

Workflow for Forced Degradation

Caption: Workflow for generating T-DKP via acid-catalyzed degradation.

Part 2: A Two-Stage Strategy for Isolation and Purification